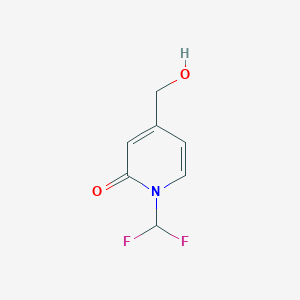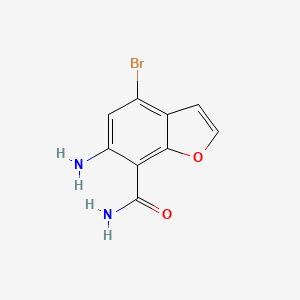
6-Amino-4-bromobenzofuran-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-bromobenzofuran-7-carboxamide is a chemical compound with the molecular formula C9H7BrN2O2. Benzofuran compounds are widely distributed in nature and have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions for this coupling include mild temperatures and the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-Amino-4-bromobenzofuran-7-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-bromobenzofuran-7-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and bromo groups on the benzofuran ring can participate in nucleophilic and electrophilic substitution reactions.
Amidation Reactions: The carboxamide group can undergo amidation reactions with carboxylic acids to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile.
Amidation Reactions: Reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium) are used under mild to moderate temperatures.
Major Products Formed
Substitution Reactions: Products include substituted benzofuran derivatives with various functional groups.
Amidation Reactions: Products include amide derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Industry: It can be used in the development of new materials and chemical intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-bromobenzofuran-7-carboxamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-Amino-3-bromobenzofuran and 5-Amino-6-bromobenzofuran share structural similarities with 6-Amino-4-bromobenzofuran-7-carboxamide.
Benzothiophene Derivatives: These compounds, which contain a sulfur atom in place of the oxygen in benzofuran, also exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a PARP-1 inhibitor sets it apart from other benzofuran derivatives, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C9H7BrN2O2 |
|---|---|
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
6-amino-4-bromo-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-3-6(11)7(9(12)13)8-4(5)1-2-14-8/h1-3H,11H2,(H2,12,13) |
Clave InChI |
DQTMYOHPVFFAOX-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=C(C(=CC(=C21)Br)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
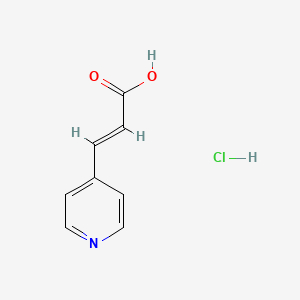

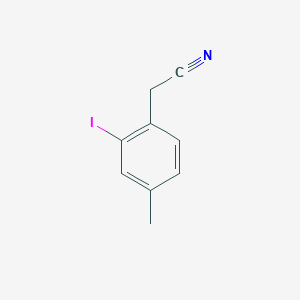
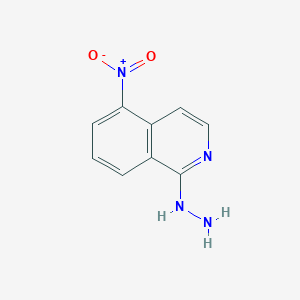
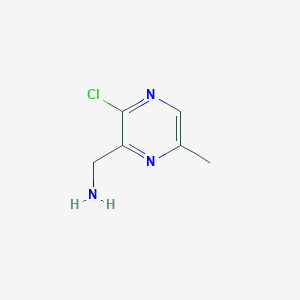
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
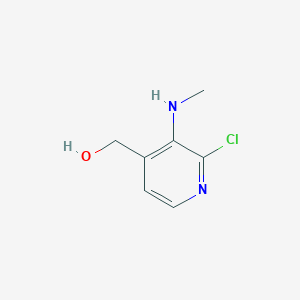
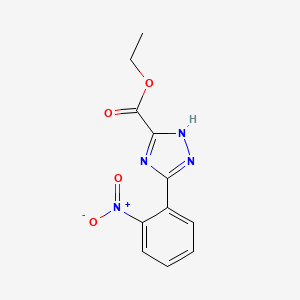
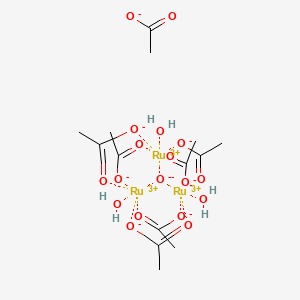
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)
